

structure of 4-Methyl-1,3,2-dioxathiolane 2,2-dioxide

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Compound of Interest

Compound Name: 4-Methyl-1,3,2-dioxathiolane 2,2-dioxide

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An In-depth Technical Guide to **4-Methyl-1,3,2-dioxathiolane 2,2-dioxide**

Authored by: A Senior Application Scientist

Introduction: Unveiling a Versatile Cyclic Sulfate

4-Methyl-1,3,2-dioxathiolane 2,2-dioxide, commonly known in the scientific community as propylene sulfate, is a cyclic organosulfur compound that has garnered significant attention for its versatile applications in both materials science and organic chemistry.[1][2] Structurally, it is characterized by a five-membered dioxathiolane ring, which features a sulfone group (a sulfur atom double-bonded to two oxygen atoms) and a methyl substituent at the 4-position.[3] This compound is a valuable intermediate and additive, primarily recognized for its role as a potent alkylating agent and an electrolyte additive in high-performance lithium-ion batteries.[3][4]

This guide provides a comprehensive exploration of the structure, properties, synthesis, and applications of **4-Methyl-1,3,2-dioxathiolane 2,2-dioxide**, offering field-proven insights for researchers, chemists, and professionals in drug development.

Part 1: Core Molecular Structure and Physicochemical Properties

The functionality and reactivity of **4-Methyl-1,3,2-dioxathiolane 2,2-dioxide** are direct consequences of its distinct molecular architecture.

Chemical Identity and Stereochemistry

The presence of a methyl group at the 4-position of the dioxathiolane ring introduces a chiral center. This means the compound exists as a pair of enantiomers: (4R)-**4-methyl-1,3,2-dioxathiolane 2,2-dioxide** and (4S)-**4-methyl-1,3,2-dioxathiolane 2,2-dioxide**.^[5]^[6] The specific stereoisomer used can be critical in stereospecific syntheses, such as in the preparation of certain pharmaceutical agents.^[7]^[8]

- IUPAC Name: **4-methyl-1,3,2-dioxathiolane 2,2-dioxide**^[1]
- Common Name: Propylene sulfate, 1,2-Propanediol cyclic sulfate^[1]
- CAS Number: 5689-83-8 (for the racemic mixture)^[1]; 1006381-03-8 (for the 4R enantiomer)^[5]
- Molecular Formula: C₃H₆O₄S^[1]^[3]
- Molecular Weight: 138.14 g/mol ^[1]^[3]

Physicochemical Data Summary

The physical properties of this compound are summarized in the table below, compiled from various chemical suppliers and databases.

Property	Value	Source(s)
Appearance	Colorless to light yellow/brown clear liquid or solid	[2][3][9]
Boiling Point	~221.8°C (decomposes); 40-50°C at reduced pressure (0.7-1.0 mmHg)	[3]
Density	~1.4 g/cm ³	[2][3]
Flash Point	88°C	[3]
Solubility	Highly soluble in water (32.1 mg/ml)	[3]
Storage	Inert atmosphere, 2-8°C, moisture sensitive	[9][10]

Structural Diagram

The core structure consists of a five-membered ring containing two oxygen atoms, one sulfur atom, and two carbon atoms. The sulfur atom is in its highest oxidation state, forming a sulfone group, which significantly influences the ring's electronic properties and reactivity.

Caption: General structure of **4-Methyl-1,3,2-dioxathiolane 2,2-dioxide**.

Part 2: Spectroscopic and Analytical Validation

Accurate characterization is paramount for confirming the identity and purity of **4-Methyl-1,3,2-dioxathiolane 2,2-dioxide**. The following spectroscopic techniques are standard for its validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet or doublet for the methyl (CH₃) protons, typically in the range of δ 1.3–1.5 ppm.[3] The protons on the dioxathiolane ring would present more complex multiplets.

- ^{13}C NMR: The carbon spectrum provides key information, with the carbon atoms of the sulfone ring appearing at characteristic chemical shifts. The carbons attached to the oxygen atoms are typically found in the δ 110–120 ppm region.[\[3\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the sulfone functional group. The spectrum of this molecule is dominated by strong, characteristic absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds, which typically appear in the 1150–1350 cm^{-1} region.[\[3\]](#)[\[11\]](#)[\[12\]](#)

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a common method for assessing the purity of the compound. A typical method would employ a reverse-phase C18 column with a mobile phase such as an acetonitrile/water mixture, and detection using a UV detector at around 210 nm.[\[3\]](#)

Part 3: Synthesis, Reactivity, and Mechanistic Insights

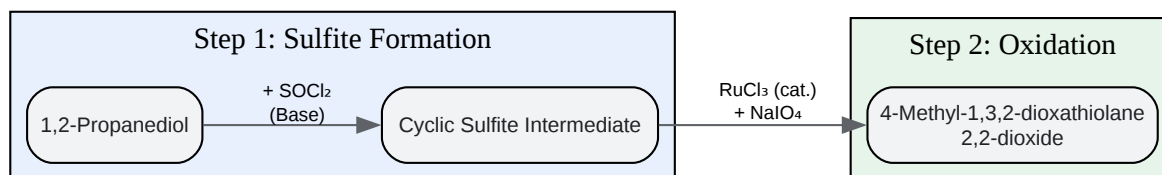
Cyclic sulfates are known for their enhanced reactivity compared to their acyclic counterparts, a feature attributed to the strain within the ring structure.[\[13\]](#)

A Self-Validating Synthesis Protocol

The most common and efficient method for preparing cyclic sulfates like **4-Methyl-1,3,2-dioxathiolane 2,2-dioxide** is a two-step, one-pot procedure starting from the corresponding diol (1,2-propanediol).[\[13\]](#)

Step 1: Formation of the Cyclic Sulfite 1,2-propanediol is reacted with thionyl chloride (SOCl_2) in the presence of a base (e.g., triethylamine) to neutralize the HCl byproduct. This reaction forms the intermediate cyclic sulfite, 4-methyl-1,3,2-dioxathiolane 2-oxide.[\[13\]](#)[\[14\]](#)

Step 2: Oxidation to the Cyclic Sulfate The cyclic sulfite is then oxidized in situ to the final cyclic sulfate product. A common and effective oxidation system is a catalytic amount of ruthenium(III) chloride (RuCl_3) with sodium periodate (NaIO_4) as the stoichiometric oxidant.[\[13\]](#)



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Caption: Two-step synthesis workflow for **4-Methyl-1,3,2-dioxathiolane 2,2-dioxide**.

Causality of Reactivity: The Role of Ring Strain

The five-membered ring of the cyclic sulfate is strained. This strain makes the carbon atoms of the ring highly electrophilic and susceptible to nucleophilic attack. The sulfate group is an excellent leaving group, facilitating ring-opening reactions.[13] This predictable reactivity makes cyclic sulfates powerful alkylating agents in organic synthesis.[4]

Key Reactions Include:

- Nucleophilic Ring-Opening: Reacts with a wide range of nucleophiles (e.g., azides, halides, amines) to introduce new functional groups.[15][16]
- Reduction: Can be reduced using agents like lithium aluminum hydride.[3]
- Oxidation: While already in a high oxidation state, further reactions can target other parts of a larger molecule it's incorporated into.[3]

Part 4: Field Applications in Drug Development and Materials Science

The unique structural and reactive properties of **4-Methyl-1,3,2-dioxathiolane 2,2-dioxide** have led to its use in several high-technology fields.

Advanced Electrolyte Additive for Lithium-Ion Batteries

One of the most prominent industrial applications is as an electrolyte additive.[3] When added to the electrolyte of a lithium-ion battery, it decomposes on the electrode surfaces to form a

stable solid-electrolyte interphase (SEI) film.[3]

Mechanism of Action:

- **Reductive Decomposition:** The cyclic sulfate is reduced at the anode surface during the initial charging cycles.
- **Film Formation:** This decomposition leads to the formation of a protective layer containing lithium sulfates and other organic/inorganic species.
- **Performance Enhancement:** This film improves ionic conductivity, protects the electrode from further degradation, and enhances the overall stability and lifespan of the battery.[3]

Versatile Intermediate in Pharmaceutical Synthesis

As a chiral building block, **4-Methyl-1,3,2-dioxathiolane 2,2-dioxide** is a valuable intermediate for synthesizing complex, stereochemically defined molecules.[4][16]

- **Synthesis of Secnidazole:** The (4R)-enantiomer is specifically used in the synthesis of stereoisomers of Secnidazole, a nitroimidazole anti-infective agent.[7][8]
- **Synthesis of Modified Sugars:** Its reactivity allows for the selective functionalization of diols in carbohydrate chemistry, enabling the synthesis of thio-sugars, azido-sugars, and other derivatives with potential biological activity.[15][16]

Part 5: Safety, Handling, and Storage

Ensuring laboratory safety is critical when working with reactive chemical intermediates.

- **Hazard Identification:** **4-Methyl-1,3,2-dioxathiolane 2,2-dioxide** is suspected of causing genetic defects (GHS Hazard H341).[5][10] It may also be harmful if swallowed, in contact with skin, or inhaled.
- **Handling Precautions:** Work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. [10][17] Avoid all unnecessary personal contact.[10]

- **Storage Conditions:** The compound is moisture-sensitive and should be stored under an inert atmosphere (e.g., argon) in a cool, dry place (2-8°C).[9][10] Containers must be kept securely sealed.[10]
- **Disposal:** Dispose of contents and containers to an authorized hazardous waste collection point in accordance with local regulations.[10]

Conclusion

4-Methyl-1,3,2-dioxathiolane 2,2-dioxide is more than a simple organosulfur compound; it is a highly functional and reactive molecule whose structure is key to its utility. Its strained five-membered sulfone ring renders it an effective alkylating agent, while its electrochemical properties make it an indispensable component in modern energy storage technology. For researchers in organic synthesis and materials science, a thorough understanding of its structure, stereochemistry, and reactivity provides a powerful tool for innovation in drug discovery and beyond.

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References

1. 4-Methyl-1,3,2-dioxathiolane 2,2-Dioxide | C₃H₆O₄S | CID 9964107 - PubChem [pubchem.ncbi.nlm.nih.gov]
2. americanelements.com [americanelements.com]
3. 4-Methyl-1,3,2-dioxathiolane 2,2-dioxide | 5689-83-8 | Benchchem [benchchem.com]
4. Cyclic Sulfates and Sulfamidates as Alkylating Reagents - Enamine [enamine.net]
5. (4R)-4-Methyl-1,3,2-dioxathiolane 2,2-dioxide | C₃H₆O₄S | CID 59377073 - PubChem [pubchem.ncbi.nlm.nih.gov]
6. (4S)-Methyl-[1,3,2]dioxathiolane 2,2-dioxide | C₃H₆O₄S | CID 10942500 - PubChem [pubchem.ncbi.nlm.nih.gov]
7. 1,3,2-Dioxathiolane, 4-Methyl-, 2,2-dioxide, (4R)- | 1006381-03-8 [chemicalbook.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. 4-Methyl-1,3,2-dioxathiolane 2,2-dioxide | 5689-83-8 [sigmaaldrich.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. ca.water.usgs.gov [ca.water.usgs.gov]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. researchgate.net [researchgate.net]
- 14. Propylene sulfite | C3H6O3S | CID 15117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. chemicalbook.com [chemicalbook.com]
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